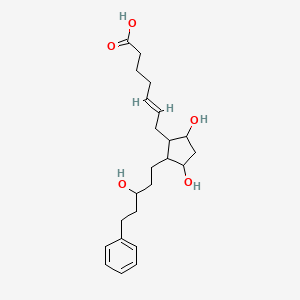
Latanoprostacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Latanoprostacid is a synthetic analog of prostaglandin F2 alpha, primarily used in the treatment of elevated intraocular pressure, such as in open-angle glaucoma and ocular hypertension . It is an active metabolite of latanoprost, which is a prodrug. This compound works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Latanoprostacid is synthesized through a multi-step process starting from prostaglandin F2 alpha. The key steps involve esterification, reduction, and hydrolysis reactions. The synthesis begins with the esterification of prostaglandin F2 alpha to form an isopropyl ester. This is followed by a reduction step to convert the ester into an alcohol. Finally, the alcohol undergoes hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Latanoprostacid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Latanoprostacid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: this compound is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in treating glaucoma and ocular hypertension.
Industry: This compound is used in the development of new ophthalmic drugs and formulations
Wirkmechanismus
Latanoprostacid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor through the uveoscleral pathway. The increased outflow reduces intraocular pressure, which is beneficial in conditions like glaucoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Latanoprostene bunod: A nitric oxide-donating prostaglandin analog that also increases aqueous outflow through both uveoscleral and trabecular pathways.
Netarsudil: A Rho kinase inhibitor that increases trabecular outflow and decreases aqueous production.
Uniqueness
Latanoprostacid is unique in its specific action on the prostaglandin F receptor, leading to targeted remodeling of the ciliary muscle’s extracellular matrix. This specific mechanism makes it highly effective in reducing intraocular pressure with minimal systemic side effects .
Eigenschaften
Molekularformel |
C23H34O5 |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
(E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+ |
InChI-Schlüssel |
HNPFPERDNWXAGS-LZCJLJQNSA-N |
Isomerische SMILES |
C1C(C(C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


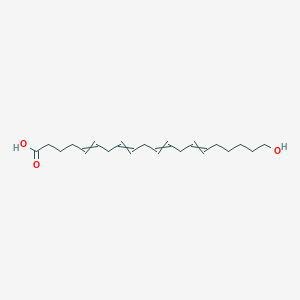
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
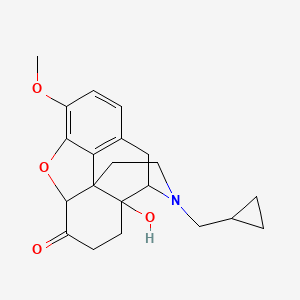
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)
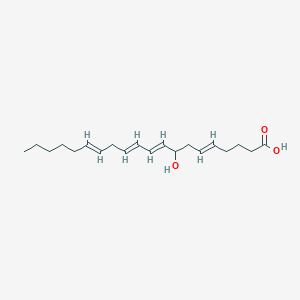
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
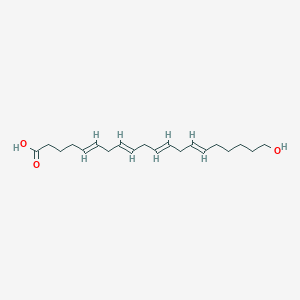
![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
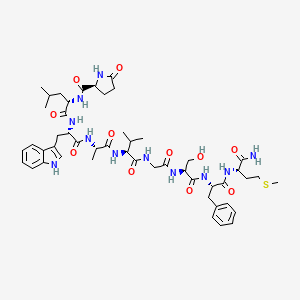

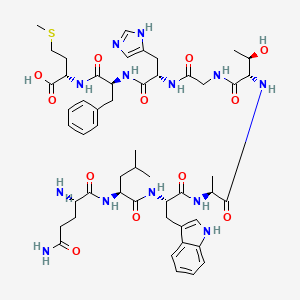
![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)
